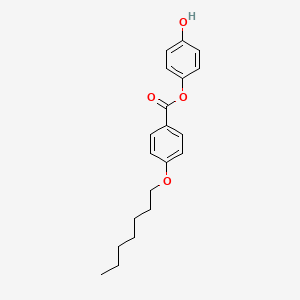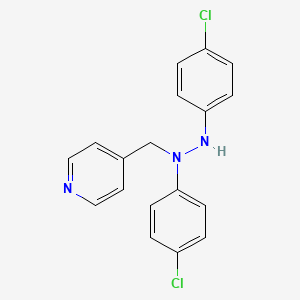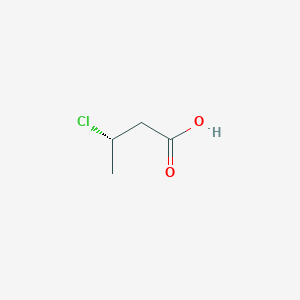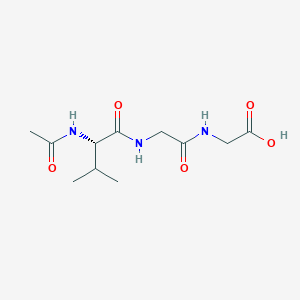![molecular formula C12H17NO2 B14688819 3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione CAS No. 25365-02-0](/img/structure/B14688819.png)
3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a structural motif in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione typically involves the reduction of spirocyclic oxetanyl nitriles. This transformation can be achieved using reagents such as sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis of related 3-azabicyclo[3.1.1]heptanes suggests that similar methodologies could be adapted for large-scale production. This would likely involve optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or introduce new substituents.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Wirkmechanismus
The mechanism by which 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to mimic the spatial arrangement of other biologically active molecules, thereby influencing various pathways and mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds share a similar core structure but lack the nitrogen atom present in 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione.
Uniqueness
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione is unique due to its spirocyclic structure and the presence of a nitrogen atom. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and drug development.
Eigenschaften
CAS-Nummer |
25365-02-0 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
spiro[3-azabicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione |
InChI |
InChI=1S/C12H17NO2/c14-10-8-7-9(11(15)13-10)12(8)5-3-1-2-4-6-12/h8-9H,1-7H2,(H,13,14,15) |
InChI-Schlüssel |
KOKZAONMSQQNBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)C3CC2C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
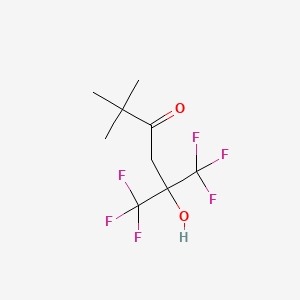
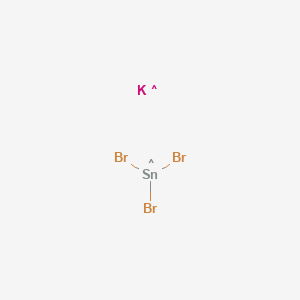
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)
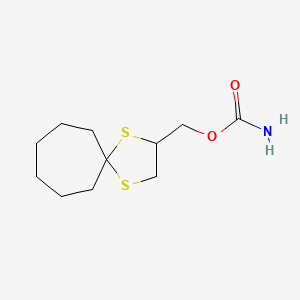
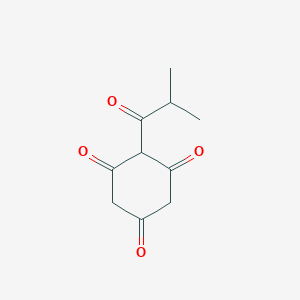
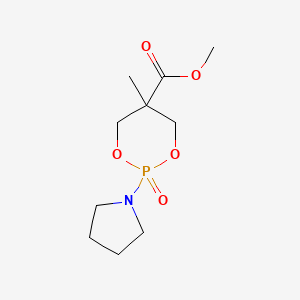
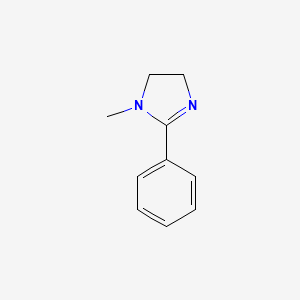
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
